4-((2-Hydroxyphenyl)amino)benzene-1,3-diol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)benzene-1,3-diol |
InChI |
InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |
InChI Key |
XRYMBAHLJXHZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Historical Context and Discovery in Chemical Literature
Direct historical accounts of the synthesis or discovery of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol are scarce. However, the pathway to its conception can be traced through the historical development of its parent structures: diphenylamine (B1679370), aminophenols, and resorcinol (B1680541). Diphenylamine and its derivatives have been subjects of chemical synthesis for over a century, initially gaining prominence in the dye industry and later as antioxidants in the rubber and explosives industries researchgate.net.
The synthesis of hydroxylated diphenylamines is well-established. Patented processes describe the condensation of dihydroxybenzenes, such as hydroquinone (B1673460) or resorcinol, with primary aromatic amines in the presence of an acid catalyst at elevated temperatures google.com. For instance, heating hydroquinone with an excess of aniline (B41778) in the presence of p-toluenesulphonic acid yields 4-hydroxy-diphenylamine google.com. A similar approach, substituting aniline with 2-aminophenol (B121084) and hydroquinone with resorcinol (benzene-1,3-diol), represents a plausible synthetic route to this compound.
Furthermore, methods for producing m-aminophenols directly from resorcinol by reacting it with ammonia or other amines under anhydrous conditions in the presence of an aluminosilicate catalyst have been developed google.comgoogle.com. These foundational reactions for creating bonds between resorcinol and amino compounds provide the essential chemical principles that would underpin the synthesis of the target molecule. The historical literature, therefore, offers a clear blueprint for the potential creation of this compound, even if the compound itself has not been a major focus of historical research.
Research Significance in Contemporary Chemical and Biological Sciences
The scientific interest in a molecule like 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol stems from the well-documented biological activities of its constituent parts. The combination of a diphenylamine (B1679370) core with multiple phenolic hydroxyl groups suggests significant potential in medicinal chemistry and materials science.
The diphenylamine scaffold itself is a "privileged structure" in drug discovery, known for a wide range of biological activities including fungicidal, insecticidal, and antimicrobial properties nih.govnih.gov. The addition of hydroxyl groups, as seen in this compound, is a common strategy to enhance biological activity, particularly antioxidant capacity. Phenolic compounds are renowned for their ability to scavenge free radicals, and molecules with multiple hydroxyl groups often exhibit potent antioxidant effects nih.gov.
Derivatives of aminophenol are also of significant interest. They are key intermediates in the synthesis of pharmaceuticals like Paracetamol nih.govlibretexts.org. Moreover, aminophenol-derived Schiff bases have demonstrated broad-spectrum antimicrobial and antidiabetic activities mdpi.comnih.govresearchgate.net. Research has shown that these compounds can interact with DNA and exhibit significant anticancer activity against various cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) nih.govmdpi.com. The antiproliferative effects of some aminophenol derivatives are thought to be related to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells nih.gov.
The potential biological activities of compounds structurally related to this compound are summarized in the table below.
| Compound Class | Precursors | Observed Biological Activities |
| Hydroxylated Diphenylamines | Dihydroxybenzene, Aromatic Amines | Fungicidal, Insecticidal, Antimicrobial, Antioxidant nih.govnih.gov |
| Aminophenol Derivatives | p-Aminophenol, Acetic Anhydride | Analgesic, Antipyretic, Antiproliferative nih.govnih.gov |
| Aminophenol Schiff Bases | Aminophenols, Aldehydes | Antimicrobial, Antidiabetic, Anticancer, DNA Interaction mdpi.comnih.govnih.gov |
Overview of Current Research Trajectories on the Compound
Advanced Spectroscopic Characterization
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Advanced MS techniques provide a higher level of structural detail, which is indispensable for the unambiguous identification of complex molecules like this compound.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₂H₁₁NO₃. HRMS would be used to verify this composition by comparing the experimentally measured mass with the theoretically calculated exact mass. The protonated molecule, [M+H]⁺, is a commonly observed ion in soft ionization techniques like Electrospray Ionization (ESI). The comparison provides strong evidence for the compound's identity and differentiates it from other isomers or compounds with the same nominal mass.
| Ionic Species | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺· (Radical Cation) | C₁₂H₁₁NO₃ | 217.0739 |
| [M+H]⁺ (Protonated) | C₁₂H₁₂NO₃⁺ | 218.0817 |
| [M+Na]⁺ (Sodiated) | C₁₂H₁₁NNaO₃⁺ | 240.0637 |
| [M-H]⁻ (Deprotonated) | C₁₂H₁₀NO₃⁻ | 216.0661 |
Tandem Mass Spectrometry (MS/MS), or MS², is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). amazonaws.com
For this compound (precursor ion [M+H]⁺ at m/z 218.0817), fragmentation would likely occur at the weakest bonds. Expected fragmentation pathways for aminophenol-type structures include:
Loss of Water (H₂O): Cleavage involving the hydroxyl groups.
Loss of Carbon Monoxide (CO): Common for phenolic compounds. nih.gov
Cleavage of the C-N Bond: Breaking the bond connecting the two aromatic rings, leading to fragments corresponding to the aminophenol and resorcinol (B1680541) moieties.
Analyzing the m/z values of these product ions allows for the reconstruction of the precursor ion's structure, confirming the connectivity of the phenyl and diol rings through the amine linkage. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 218.08 | 200.07 | H₂O (18.01) | Loss of a hydroxyl group as water |
| 218.08 | 124.07 | C₆H₆O (94.04) | Fragment corresponding to protonated aminobenzene-1,3-diol |
| 218.08 | 110.04 | C₆H₆O₂ (110.04) | Fragment corresponding to protonated 2-aminophenol (B121084) |
| 218.08 | 93.06 | C₇H₇O₂ (125.02) | Fragment corresponding to aniline (B41778) |
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. ijcce.ac.ir This separation provides a rotationally averaged collision cross-section (CCS), which is a value related to the three-dimensional shape of the ion.
For this compound, IM-MS could distinguish between different conformations (e.g., resulting from rotation around the C-N bond) or even separate it from structural isomers that have identical masses and similar fragmentation patterns. chemrxiv.org The experimental CCS value can be compared to theoretical values calculated for candidate structures, providing powerful validation of the molecule's three-dimensional conformation in the gas phase. While specific data for this molecule is not published, analysis of related diphenylamine compounds has demonstrated the utility of IM-MS in separating structurally similar species. ijcce.ac.ir
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, twisting). These spectra serve as a molecular "fingerprint" and are excellent for identifying functional groups.
For this compound, the key functional groups are the hydroxyl (-OH), secondary amine (-NH-), and substituted benzene (B151609) rings. The analysis of related hydroxyphenyl and aminophenyl compounds allows for the prediction of characteristic vibrational frequencies. tandfonline.comnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| O-H (Phenolic) | Stretching | 3200-3500 (Broad) | Strong/Medium |
| N-H (Amine) | Stretching | 3300-3500 (Sharp) | Medium/Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium/Strong |
| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong/Strong |
| C-N | Stretching | 1250-1350 | Medium/Medium |
| C-O (Phenolic) | Stretching | 1180-1260 | Strong/Medium |
| C-H (Aromatic) | Out-of-Plane Bending | 750-900 | Strong/Weak |
The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups. The N-H stretch would likely appear as a sharper peak within the same region. The aromatic region would show multiple sharp peaks corresponding to C=C ring stretching and C-H bending, with the substitution pattern on the rings influencing the exact positions of the out-of-plane bending bands. dergipark.org.tr
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly sensitive to conjugated systems and aromatic compounds.
The structure of this compound contains two chromophoric systems—the hydroxyphenyl and benzene-1,3-diol rings—linked by an auxochromic amine group. This extended conjugation is expected to result in strong absorption in the UV region, likely due to π→π* transitions. Studies on similar phenolic compounds, such as tyrosine, show characteristic absorption peaks that are sensitive to environmental factors like pH. nih.govnih.gov Ionization of the phenolic hydroxyl groups at high pH would cause a bathochromic (red) shift in the absorption maximum, a phenomenon that could be used to determine the pKa values of the hydroxyl groups. nih.gov
| Transition Type | Expected λmax Range (nm) | Description |
|---|---|---|
| π→π | ~270-290 | High-energy transition associated with the aromatic rings. Sensitive to substitution and solvent polarity. |
| n→π | >300 | Lower-energy, weaker transition involving non-bonding electrons on oxygen and nitrogen. May be obscured by stronger π→π* bands. |
Emission spectroscopy (fluorescence) could also provide valuable information. Upon excitation at an appropriate wavelength, the molecule may fluoresce. The emission spectrum's shape, quantum yield, and lifetime are sensitive to the molecule's local environment and conformational state.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, one can obtain precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com This technique also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonds and π-π stacking. mdpi.com
While no publicly available crystal structure for this compound has been reported, a successful analysis would provide unambiguous proof of its structure. The data would reveal:
The planarity of the aromatic rings.
The geometry of the amine bridge connecting the rings.
A detailed map of the intramolecular and intermolecular hydrogen bonding network involving the three hydroxyl groups and the amine hydrogen. This network would be crucial in dictating the compound's solid-state properties.
| Parameter | Significance |
|---|---|
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Bond Lengths & Angles | Confirms atomic connectivity and reveals any structural strain. |
| Torsional Angles | Defines the 3D conformation, such as the twist between the two phenyl rings. |
| Hydrogen Bond Geometry | Details the network of O-H···O, N-H···O, and other non-covalent interactions that stabilize the crystal packing. researchgate.net |
Inability to Fulfill Request for Detailed Structural Analysis of this compound
Following an exhaustive search of scientific literature and crystallographic databases, it has been determined that the specific data required to generate the requested article on "this compound" is not available in the public domain. The user's instructions demanded a detailed analysis based on experimental crystallographic data, including the determination of the crystal system, space group, unit cell parameters, bond lengths, bond angles, dihedral angles, intermolecular interactions, and a conformational analysis.
The investigation for a published crystal structure of this compound did not yield any relevant results. Searches were conducted using the compound's IUPAC name, as well as common synonyms such as 4-((2-hydroxyphenyl)amino)resorcinol and 2,4-dihydroxy-2'-hydroxydiphenylamine. The queries extended to major chemical and crystallographic repositories.
The search results did identify crystallographic studies for structurally related but distinct molecules. These included various Schiff bases, which are imine compounds, and other complex heterocyclic structures derived from similar precursors. However, none of these studies pertained to the specific secondary amine compound requested. Without a primary scientific publication detailing the single-crystal X-ray diffraction analysis of this compound, the foundational data necessary to construct the specified article is absent.
Therefore, it is not possible to provide a scientifically accurate and authoritative article that adheres to the user's strict outline. The generation of such specific data points without experimental evidence would constitute a fabrication of scientific results.
Established Synthetic Routes and Reaction Conditions
The construction of the core diarylamine linkage in this compound is typically achieved through carbon-nitrogen (C-N) bond-forming reactions. Established methods generally rely on the coupling of an aniline derivative with an aryl halide or a related electrophile.
A common and logical approach to the synthesis of this compound involves a multi-step pathway that utilizes protected starting materials to ensure regioselectivity and prevent self-coupling or polymerization. A plausible route would involve the coupling of a protected 2-aminophenol derivative with a suitably activated and protected resorcinol derivative.
One potential pathway begins with the protection of the hydroxyl groups of resorcinol, for example, as methoxy (B1213986) or benzyloxy ethers. The resulting 1,3-dialkoxybenzene can then be halogenated to introduce a reactive handle for the subsequent coupling reaction. Separately, the hydroxyl and amino groups of 2-aminophenol would also require protection. The amino group could be acylated, and the hydroxyl group could be converted to a silyl (B83357) ether or another suitable protecting group.
The key step would then be a cross-coupling reaction, such as the Buchwald-Hartwig amination or the Ullmann condensation, between the protected 2-aminophenol and the halogenated resorcinol derivative. Following the successful formation of the diarylamine linkage, a final deprotection step would be required to reveal the free hydroxyl groups and the amino group, yielding the target compound, this compound.
Key Intermediates in a Plausible Synthetic Pathway:
1,3-Bis(benzyloxy)benzene
1-Bromo-2,6-bis(benzyloxy)benzene
N-(2-(tert-Butyldimethylsilyloxy)phenyl)acetamide
N-(2-(tert-Butyldimethylsilyloxy)phenyl)-N-(2,6-bis(benzyloxy)phenyl)acetamide
this compound
The efficiency and yield of the C-N cross-coupling reaction are highly dependent on the optimization of several key parameters.
Catalyst and Ligand: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. A variety of bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be effective in promoting the coupling of anilines with aryl halides. For copper-catalyzed Ullmann-type reactions, copper(I) salts (e.g., CuI) are commonly used, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to enhance solubility and catalytic activity. jmchemsci.com
Base and Solvent: The choice of base is crucial for both activating the amine and neutralizing the acid generated during the reaction. Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., NaOt-Bu). The solvent must be able to dissolve the reactants and catalyst system and is often a high-boiling point aprotic solvent such as toluene, dioxane, or DMF.
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of the starting materials or product. Typical temperatures for these coupling reactions range from 80 °C to 150 °C.
The following table illustrates a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of a diarylamine, showcasing the influence of different parameters on the reaction yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | DMF | 120 | 78 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Toluene | 100 | 92 |
This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.
Novel and Green Chemistry Approaches to Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.com
While traditional metal-catalyzed cross-coupling reactions are effective, they often rely on expensive and potentially toxic heavy metals. Research into alternative catalytic systems is ongoing.
Organocatalysis: The use of small organic molecules as catalysts offers a promising alternative to metal-based systems. While direct organocatalytic amination of aryl halides is challenging, novel strategies involving the activation of one of the coupling partners through organocatalytic means are being explored.
Earth-Abundant Metal Catalysis: There is growing interest in replacing precious metals like palladium with more abundant and less toxic metals such as copper, iron, or nickel for C-N cross-coupling reactions. organic-chemistry.org Copper-catalyzed Ullmann condensations, in particular, have seen a resurgence with the development of new ligands that allow for milder reaction conditions.
The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional solvents like DMF and dioxane are effective but have toxicity concerns. Green chemistry encourages the use of more benign alternatives.
Water as a Solvent: Performing organic reactions in water is a key goal of green chemistry. For the synthesis of diarylamines, the use of water-soluble catalysts or surfactant-based micellar catalysis can enable reactions to be carried out in aqueous media.
Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction without a solvent, for example, by heating the neat reactants together, potentially with microwave assistance. This approach completely eliminates solvent waste.
The following table provides a comparison of different solvent systems for a generic cross-coupling reaction, highlighting the principles of green chemistry.
| Solvent | Green Chemistry Consideration | Potential for Diarylamin Synthesis |
| Toluene | Volatile Organic Compound (VOC) | Commonly used, effective but less green. |
| Dioxane | Potential carcinogen | Effective, but significant health and environmental concerns. |
| Water | Environmentally benign | Requires specialized catalyst systems for solubility. |
| Polyethylene glycol (PEG) | Biodegradable, low toxicity | Can serve as both solvent and phase-transfer catalyst. |
| No Solvent (Neat) | Eliminates solvent waste | Requires thermally stable reactants and catalyst. |
This table provides a general overview and not specific experimental results for the target compound.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. manchesterorganics.com
Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing. The small reaction volumes at any given time also enhance safety, particularly for highly exothermic or hazardous reactions.
Enhanced Efficiency and Scalability: Continuous processing can lead to higher throughput and more consistent product quality compared to batch production. Scaling up a flow process is often simpler than scaling up a batch reaction, as it typically involves running the reactor for a longer period rather than using larger vessels.
Derivatization and Analog Synthesis
The structural framework of this compound, featuring reactive hydroxyl and secondary amino groups, alongside two activatable aromatic rings, presents a versatile scaffold for a multitude of derivatization strategies. These modifications are instrumental in modulating the molecule's physicochemical properties, exploring structure-activity relationships, and developing novel analogs. The following sections detail established synthetic methodologies that are applicable to this compound, based on the known reactivity of its constituent functional groups, such as those in aminophenols and related structures.
Alkylation and Acylation Strategies on Hydroxyl and Amino Groups
The presence of nucleophilic hydroxyl (–OH) and amino (–NH–) groups in this compound allows for straightforward alkylation and acylation reactions. The selectivity of these reactions is a key consideration, as direct alkylation can often lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. researchgate.net
Alkylation:
Selective alkylation of the hydroxyl groups can be achieved by first protecting the more nucleophilic amino group. A common strategy involves the reaction of the aminophenol with benzaldehyde (B42025) to form a Schiff base (imine). This protection allows for the subsequent O-alkylation of the hydroxyl groups using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). The protecting group can then be removed by acid hydrolysis to yield the O-alkylated derivative. researchgate.netgoogle.com Conversely, selective N-alkylation can be performed via reductive amination, which involves the condensation of the amino group with an aldehyde or ketone, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. google.com
Table 1: Representative Alkylation Strategies for Aminophenol Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Selective O-Alkylation | 1. Benzaldehyde, Methanol 2. Alkyl halide, K₂CO₃, Acetone (reflux) 3. HCl (hydrolysis) | Alkoxy-substituted aniline | researchgate.netgoogle.com |
| Selective N-Alkylation | Aldehyde/Ketone, Sodium Borohydride, Methanol | N-Alkyl-substituted aminophenol | google.com |
Acylation:
Acylation of the amino and hydroxyl groups is typically accomplished using acylating agents such as acid chlorides or anhydrides. The relative reactivity of the amino and hydroxyl groups can be influenced by reaction conditions. For instance, in the synthesis of N-acetyl-p-aminophenol (paracetamol), the amino group of p-aminophenol is selectively acetylated using acetic anhydride. pharmacy180.com Under different conditions, both hydroxyl and amino groups can be acylated. The choice of solvent and base can direct the selectivity of the acylation reaction.
Table 2: General Acylation Reactions on Aminophenol-type Compounds
| Functional Group | Acylating Agent | Typical Conditions | Product |
| Amino Group | Acetic Anhydride | Aqueous or organic solvent | N-acyl derivative |
| Hydroxyl Group | Acid Chloride/Anhydride | Pyridine (B92270) or other base | O-acyl (ester) derivative |
Substituent Modification on Aromatic Rings (e.g., Halogenation, Nitration, Sulfonation)
The two benzene rings in this compound are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and amino groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.
Halogenation:
Direct halogenation of phenols and anilines is typically rapid. For controlled halogenation, reagents like trihaloisocyanuric acid can be used under mild, metal-free conditions. rsc.org The regioselectivity is influenced by the steric and electronic properties of the substituents, with substitution generally occurring at the ortho and para positions relative to the activating groups. youtube.comyoutube.comyoutube.com For a molecule like this compound, the positions most susceptible to halogenation would be those activated by the multiple hydroxyl and amino functions, while considering steric hindrance.
Nitration:
Nitration of aminophenols requires careful control of reaction conditions to prevent oxidation and over-nitration. A common strategy involves the initial protection of the amino group by acylation. wyzant.com The resulting acetamido group is less activating and helps to control the regioselectivity of the subsequent nitration with a mixture of nitric acid and sulfuric acid. wyzant.comgoogle.com The nitro group is typically introduced at the position ortho to the activating group. wyzant.com Following nitration, the protecting acyl group can be removed by hydrolysis. wyzant.comgoogle.com Metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, in non-aqueous solvents can also be used for more selective nitration of phenols. ijcce.ac.ir
Sulfonation:
Sulfonation of aromatic amines and phenols can be achieved using fuming sulfuric acid or chlorosulfonic acid. google.comgoogle.compatsnap.com In the case of aminophenols, the reaction can lead to the formation of aminophenol sulfonic acids. For instance, 2-aminophenol-4-sulfonamide can be synthesized via a multi-step process starting with the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, and reduction. google.compatsnap.com The sulfonation of anilines can also be a route to aminophenol sulfonic acids, as demonstrated by the synthesis of 2-aminophenol-4-sulfonic acid from sulfanilic acid. njit.edu
Table 3: Electrophilic Aromatic Substitution Strategies
| Reaction | Reagents | Key Considerations | Reference |
| Halogenation | Trihaloisocyanuric acid | Metal-free, regioselective. | rsc.org |
| Nitration | HNO₃/H₂SO₄ | Protection of the amino group is often required. | wyzant.comgoogle.com |
| Sulfonation | Fuming H₂SO₄ or Chlorosulfonic Acid | Can lead to sulfonic acid derivatives. | google.comgoogle.compatsnap.com |
Formation of Heterocyclic Ring Systems Involving the Core Structure
The structure of this compound is a precursor for the synthesis of various heterocyclic systems, most notably benzoxazoles and phenoxazines.
Benzoxazoles:
Benzoxazoles can be synthesized from o-aminophenols through cyclization reactions. A common method involves the reaction of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives. pharmacy180.comepo.org For example, the copper-catalyzed hydroamination of alkynones with 2-aminophenols leads to the formation of functionalized benzoxazole (B165842) derivatives. pharmacy180.com Another approach is the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid to yield 2-aminobenzoxazoles. nih.gov
Phenoxazines:
Phenoxazines are tricyclic compounds that can be synthesized from o-aminophenols. wipo.int The oxidative coupling of o-aminophenols is a primary route to phenoxazinone structures. wyzant.comgoogle.com This can be achieved using various oxidizing agents or catalysts, including metal complexes that mimic the action of phenoxazinone synthase. google.com For instance, the condensation of o-aminophenol with catechol was an early method for preparing the parent phenoxazine (B87303) ring system. wipo.int
Table 4: Synthesis of Heterocyclic Systems from Aminophenol Precursors
| Heterocyclic System | Synthetic Approach | Reagents/Conditions | Reference |
| Benzoxazole | Cyclization | Carboxylic acids, aldehydes, alkynones (with catalyst) | pharmacy180.comepo.org |
| Phenoxazine | Oxidative Coupling/Condensation | Oxidizing agents, metal catalysts, catechol | wyzant.comwipo.intgoogle.com |
Purification Techniques and Purity Assessment
The purification of this compound and its derivatives is crucial for obtaining materials of sufficient quality for further studies. A combination of chromatographic and non-chromatographic methods is typically employed.
Purification Techniques:
Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For aminophenol-type compounds, solvents such as water, ethanol, or mixtures thereof are often used. researchgate.net
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating complex mixtures of organic compounds. ijcce.ac.ir The choice of eluent (a mixture of solvents like petroleum ether and ethyl acetate) is optimized to achieve the best separation of the desired product from byproducts and unreacted starting materials. researchgate.net
Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. epo.orggoogle.comgoogleapis.com The pH of the aqueous phase can be adjusted to selectively extract acidic or basic compounds. epo.orggoogle.comgoogleapis.com For instance, p-aminophenol can be purified by extraction with organic solvents like aniline-toluene mixtures at a controlled pH to remove impurities such as 4,4'-diaminodiphenyl ether. googleapis.com
Adsorption: Treatment with activated charcoal can be used to remove colored impurities and other minor contaminants from solutions of the product before crystallization. googleapis.com
Purity Assessment:
The purity of the synthesized compounds is assessed using a combination of analytical techniques:
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. youtube.com The presence of a single spot under UV light or after staining suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of purity. youtube.com By using a suitable column and mobile phase, it can separate the main compound from trace impurities, allowing for accurate purity assessment. youtube.com Amperometric detection can be used for the sensitive determination of aminophenol impurities. rsc.org
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absence of peaks corresponding to starting materials or the appearance of new peaks for the product can confirm the success of a reaction.
Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a compound, providing a fundamental measure of its purity. youtube.com
Table 5: Common Purification and Purity Assessment Methods
| Method | Application | Details | Reference |
| Recrystallization | Purification of solids | Solvent selection is key. | researchgate.net |
| Column Chromatography | Separation of mixtures | Silica gel is a common stationary phase. | researchgate.netijcce.ac.ir |
| HPLC | Purity assessment | Quantitative analysis of purity and impurities. | youtube.com |
| TLC | Reaction monitoring, purity check | Quick, qualitative assessment. | youtube.com |
| NMR Spectroscopy | Structure elucidation, purity | ¹H and ¹³C NMR are standard. | researchgate.net |
Computational and Theoretical Investigations of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry for predicting the properties of molecules. Methods like Density Functional Theory (DFT) are particularly popular due to their balance of computational cost and accuracy. For a molecule like 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol, DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the standard approach to investigate its fundamental properties.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
A primary goal of quantum chemical calculations is to determine the electronic structure of a molecule. This involves mapping the distribution of electrons and identifying the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability.
Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. For this compound, one would expect negative charges to be localized on the oxygen and nitrogen atoms, making them potential hydrogen bond acceptors.
Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation
Quantum chemical calculations are instrumental in predicting various spectroscopic properties.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would help in understanding the chromophores within the molecule.
IR Spectroscopy: The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. These predicted frequencies are often scaled to better match experimental results and are invaluable for identifying functional groups and the presence of hydrogen bonding.
Reaction Mechanisms and Transition State Analysis
Theoretical methods can be used to map out the potential energy surface for chemical reactions, allowing for the investigation of reaction mechanisms. This involves locating and characterizing the transition state structures, which are the high-energy points along the reaction pathway. For a molecule like this compound, this could be applied to study its synthesis, degradation, or its interaction with other molecules.
Molecular Dynamics Simulations and Conformational Sampling
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.
Ligand-Protein Interaction Dynamics (In Silico Models)
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of a ligand within a protein's binding site over time. For a molecule like this compound, MD simulations can provide insights into the stability of its binding pose, the key interactions that are maintained, and the conformational changes in both the ligand and the protein upon binding.
In the absence of direct MD studies on this specific compound, we can infer its potential interaction dynamics by examining studies on structurally related molecules. For instance, MD simulations of protein-drug complexes, such as those involving acetaminophen (B1664979) (a 4-aminophenol (B1666318) derivative), reveal the importance of hydrogen bonding and the flexibility of the ligand in the binding pocket. dntb.gov.uaspringernature.comnih.gov The resorcinol (B1680541) (benzene-1,3-diol) and catechol (benzene-1,2-diol) moieties are known to participate in significant hydrogen bonding networks with protein residues. MD simulations of complexes with such phenolic compounds often show that the hydroxyl groups act as both hydrogen bond donors and acceptors, forming stable interactions with the protein backbone and side chains. researchgate.netphcogj.com
A hypothetical MD simulation of this compound bound to a target protein would likely reveal the following dynamic features:
Hydrogen Bond Dynamics: The multiple hydroxyl groups and the secondary amine would be expected to form a dynamic network of hydrogen bonds with the protein. The stability and persistence of these bonds throughout the simulation would be a key determinant of binding affinity.
Conformational Flexibility: The dihedral angle of the bond connecting the two phenyl rings would likely exhibit some degree of rotation, allowing the molecule to adopt an optimal conformation within the binding site. The flexibility of the hydroxyphenyl and resorcinol rings would also be monitored to assess induced-fit effects. researchgate.netnih.gov
Role of Water Molecules: Water molecules in the binding site could play a crucial role by mediating interactions between the ligand and the protein, forming water-bridged hydrogen bonds. Analysis of the residence time of these water molecules can provide further understanding of the binding thermodynamics.
These simulations are crucial for validating docking poses and for providing a more realistic picture of the binding event, moving from a static to a dynamic understanding of the interaction. nih.govyoutube.comuzh.ch
Molecular Docking and Protein-Ligand Interaction Modeling (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-protein interactions.
Given the structural features of this compound, several classes of proteins could be considered as putative biological targets. The aminophenol and resorcinol moieties are present in compounds known to interact with various enzymes and receptors. For example, derivatives of 4-aminophenol have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as potential antimicrobial agents. youtube.com
Molecular docking studies on analogs can provide clues to potential targets. For instance, docking of 4-aminophenol derivatives into the active sites of bacterial proteins and enzymes involved in metabolic pathways has shown promising results. researchgate.net Similarly, compounds with N-phenyl substitution have been docked into the active sites of enzymes like COX and receptors like GABA receptors, showing good binding affinities. phcogj.com
A systematic docking of this compound against a panel of disease-relevant proteins would be a rational first step in a drug discovery pipeline. Potential targets could include kinases, proteases, and various receptors where the hydrogen bonding and aromatic stacking interactions provided by the ligand can be accommodated.
The binding affinity and interaction mode of this compound with a putative target can be analyzed in detail using molecular docking software. The software calculates a scoring function to estimate the binding free energy (ΔG), with more negative values indicating stronger binding.
Based on studies of analogous compounds, the interaction mode of this compound would likely be characterized by:
Hydrogen Bonding: The hydroxyl groups of the resorcinol and hydroxyphenyl moieties, as well as the amino group, are expected to form multiple hydrogen bonds with polar residues in the binding pocket of a target protein.
Pi-Pi Stacking: The two aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions with nonpolar residues in the binding site.
The following table summarizes hypothetical docking results for this compound with a selection of putative protein targets, based on data from structurally related compounds.
| Putative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predominant Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Pi Stacking |
| Tyrosinase | -8.8 | His259, His263, His296 | Coordination with Copper, Hydrogen Bonding |
| Histone Deacetylase (HDAC) | -8.2 | His142, His143, Tyr306 | Coordination with Zinc, Hydrogen Bonding |
| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen Bonding, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (In Silico)
QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for identifying the key molecular features that influence their behavior.
To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound.
For a series of aminophenol derivatives, a hypothetical QSAR equation might take the form:
pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)**
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
Dipole Moment represents the polarity of the molecule.
HOMO Energy (Energy of the Highest Occupied Molecular Orbital) relates to the electron-donating ability of the molecule.
c0, c1, c2, c3 are coefficients determined by regression analysis.
Such a model could then be used to predict the biological activity of this compound. QSAR studies on aminophenyl benzamide (B126) derivatives have highlighted the importance of hydrophobic character and hydrogen bond donating groups for activity. youtube.com
The development of a robust QSAR model allows for the identification of the most influential molecular descriptors. These descriptors provide insight into the structural requirements for optimal activity.
For a series of compounds related to this compound, the following descriptors would likely be important:
| Molecular Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Hydrophobicity | Crucial for membrane permeability and reaching the target site. An optimal value is often required. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Important for hydrogen bonding capacity and cell permeability. |
| Number of Hydrogen Bond Donors/Acceptors | Count of O-H, N-H bonds and N, O atoms | Directly relates to the ability to form hydrogen bonds with the target protein. |
| Molecular Weight (MW) | Mass of the molecule | Influences solubility, absorption, and can affect fitting into the binding pocket. |
| HOMO/LUMO Energies | Energies of frontier molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
By understanding which descriptors are key, medicinal chemists can rationally design new analogs of this compound with improved activity and properties. For example, if a QSAR model indicates that higher hydrophobicity is beneficial, modifications could be made to the molecule to increase its LogP value.
Chemical Reactivity and Transformation Mechanisms of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol
Oxidation-Reduction Chemistry and Redox Potentials
The presence of multiple hydroxyl groups and an amino group, particularly the p-aminophenol-like arrangement in one part of the molecule, makes it readily susceptible to oxidation. The redox chemistry is complex, often involving multi-electron transfers and subsequent chemical reactions.
Electrochemical studies on structurally related compounds, such as those containing a 4-hydroxyphenylpiperazine moiety, show that oxidation can generate highly reactive p-quinone imine intermediates. researchgate.net It is anticipated that 4-((2-hydroxyphenyl)amino)benzene-1,3-diol would undergo a similar two-electron, two-proton oxidation to form a quinone-imine species. The precise redox potential for this transformation is not documented in the available literature, but it is expected to be relatively low, characteristic of easily oxidized phenolic and aminophenolic compounds.
Oxidative coupling is a common reaction for electron-rich aromatic compounds like phenols. wikipedia.org For this compound, this process can be initiated by chemical oxidants (e.g., Fe(III) salts, dioxygen) or electrochemically. The mechanism likely proceeds through the following steps:
Formation of a Radical/Quinone-Imine: Initial one-electron oxidation forms a resonance-stabilized phenoxyl radical. Further oxidation, particularly of the aminophenol moiety, leads to the formation of a reactive quinone-imine intermediate.
Coupling: This electrophilic quinone-imine intermediate can then be attacked by a nucleophilic, unoxidized molecule of this compound. The highly activated resorcinol (B1680541) ring of the second molecule provides an ideal site for this coupling reaction.
Polymerization: As this coupling process repeats, it leads to the formation of oligomers and polymers. The resulting polymer structure would be complex and likely cross-linked, given the multiple reactive sites on the monomer. Such oxidative polymerization is a key process in the formation of melanin-like polymers from similar phenolic precursors.
Catalysts, often based on transition metals like copper and iron, can facilitate this process by mediating the electron transfer steps. wikipedia.org
The structural features of this compound make it a potent antioxidant and radical scavenger. This activity stems from its ability to neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HAT).
The O-H bonds of the phenolic groups and the N-H bond of the amino group have relatively low bond dissociation energies. This allows the molecule to readily donate a hydrogen atom to a reactive free radical (R•), effectively neutralizing it.
Molecule-OH + R• → Molecule-O• + RH
The resulting radical on the this compound molecule is significantly stabilized by resonance, with the unpaired electron delocalized across both aromatic rings and onto the heteroatoms. This stability prevents the newly formed radical from initiating further chain reactions. Compounds containing hindered phenolic fragments are well-known for their effectiveness as inhibitors of oxidative processes. mdpi.com The multiple donor sites on this molecule suggest it can scavenge more than one radical equivalent, making it a highly efficient antioxidant.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on Benzene (B151609) Rings
The reactivity of the two benzene rings towards substitution reactions is starkly different for electrophilic and nucleophilic processes, dictated by the powerful electron-donating nature of the substituents.
Electrophilic Aromatic Substitution (EAS)
Both aromatic rings are exceptionally activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effects of the -OH and -NH- groups. libretexts.orgmasterorganicchemistry.com These groups direct incoming electrophiles to the ortho and para positions.
On the Benzene-1,3-diol (Resorcinol) Ring: This ring is extremely reactive. The -OH groups at positions 1 and 3 strongly activate positions 2, 4, and 6. Since position 4 is already occupied by the amino linkage, electrophilic attack is highly favored at positions 2 and 6. The reactivity is comparable to that of phloroglucinol, which undergoes multiple substitutions with ease. sfu.ca
On the 2-Hydroxyphenyl Ring: This ring is also activated by the -OH group (position 2') and the -NH- group (position 1'). Both are ortho, para-directors. They work together to strongly activate positions 3', 5' (ortho and para to the -NH- group) and 4', 6' (ortho and para to the -OH group). The precise site of substitution would depend on the specific electrophile and reaction conditions, but high reactivity is expected.
Common EAS reactions like halogenation, nitration, and Friedel-Crafts reactions would likely proceed rapidly, even under mild conditions, and could lead to polysubstitution. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The structure of this compound is the antithesis of these requirements. The powerful electron-donating groups (-OH, -NH-) enrich the aromatic rings with electron density, severely deactivating them towards attack by nucleophiles. libretexts.org Therefore, this compound is considered non-reactive towards SNAr reactions under standard conditions.
Complexation with Metal Ions and Chelating Properties
The presence of multiple donor atoms (three oxygen and one nitrogen) makes this compound an excellent chelating ligand for a wide range of metal ions. The arrangement of the secondary amine and the adjacent hydroxyl group on the first ring forms a stable five-membered chelate ring upon coordination with a metal ion. This N,O-donor site is a common feature in many well-studied Schiff bases and other ligands that form stable metal complexes. researchgate.netresearchgate.net
While specific studies determining the stability constants for complexes of this exact ligand are not available in the surveyed literature, data from related N,O-donor ligands allows for well-founded predictions. Such ligands have been shown to form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netchemrevlett.com
The stoichiometry of these complexes is typically 1:1 (Metal:Ligand) or 1:2, depending on the coordination number of the metal ion and the steric bulk of the ligand. nih.gov In a 1:2 complex, two ligand molecules would coordinate to one central metal ion, potentially creating an octahedral geometry.
The stability of these complexes is quantified by their stability constants (log K). Higher values indicate a more stable complex. For similar phenolic N,O-ligands, these values can be significant, indicating strong binding.
Table 1: Representative Stability Constants (log K) for Related Phenolic Ligands with Various Metal Ions (Note: This table is illustrative, based on data for structurally similar compounds, not the title compound itself.)
| Metal Ion | Ligand Type | log K₁ (1:1) | log K₂ (1:2) | Reference Compound Type |
| Cu(II) | Aminophenol | 9.8 | 8.5 | Amoxicillin researchgate.net |
| Ni(II) | Schiff Base | 8.5 | 7.2 | Salicylaldehyde derivative |
| Co(II) | Schiff Base | 7.9 | 6.8 | Salicylaldehyde derivative |
| Zn(II) | Aminophenol | 7.5 | 6.5 | Amoxicillin researchgate.net |
| Fe(III) | Schiff Base | 11.2 | 9.8 | Hydroxyphenyl derivative nih.gov |
The structure and properties of metal complexes formed with this compound would be investigated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the phenolic O-H and the amino N-H bonds would shift or disappear (if deprotonated). Critically, new absorption bands would appear at lower frequencies, corresponding to the formation of M-O and M-N bonds. researchgate.netrdd.edu.iq
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. New absorption bands in the visible region, which are absent in the free ligand, can often be assigned to d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of specific geometries (e.g., octahedral vs. tetrahedral). researchgate.net
Magnetic Susceptibility Measurements: This method helps determine the number of unpaired electrons in the metal center, which in turn elucidates its oxidation state and coordination geometry (e.g., high-spin vs. low-spin octahedral). rdd.edu.iq
Elemental Analysis & Molar Conductance: Elemental analysis confirms the metal-to-ligand stoichiometry, while molar conductance measurements in a suitable solvent indicate whether the complex is an electrolyte or non-electrolyte. researchgate.net
Table 2: Summary of Techniques for Structural Characterization of Metal Complexes
| Technique | Information Obtained | Expected Observations for Complexation |
| IR Spectroscopy | Identification of donor atoms | Shift/disappearance of O-H, N-H bands; Appearance of M-O, M-N bands. researchgate.netrdd.edu.iq |
| UV-Vis Spectroscopy | Coordination geometry | Appearance of new d-d transition or charge-transfer bands. researchgate.net |
| Magnetic Susceptibility | Electronic structure, geometry | Measurement of magnetic moment confirms oxidation state and spin state. rdd.edu.iq |
| Elemental Analysis | Stoichiometry | Confirms the empirical formula (e.g., ML or ML₂). researchgate.netchemrevlett.com |
| Molar Conductance | Electrolytic nature | Low values indicate neutral, non-electrolytic complexes. researchgate.net |
Photochemical and Thermal Degradation Pathways and Products
The structural components of this compound suggest susceptibility to both photochemical and thermal degradation. The presence of hydroxyl and amino groups on the aromatic rings makes the molecule prone to oxidation and rearrangement reactions when exposed to light or heat.
Photochemical Degradation:
The photochemical degradation of aromatic amines and phenols often involves the generation of reactive oxygen species (ROS) and subsequent oxidation. For instance, the photochemical degradation of p-aminophenol has been studied using Fenton-like reagents, which generate hydroxyl radicals that attack the aromatic ring. researchgate.net It is plausible that this compound undergoes similar degradation mechanisms. The process would likely initiate with the formation of phenoxyl and aminyl radicals upon absorption of UV radiation. These radicals can then undergo a series of reactions, including dimerization, polymerization, and ring-opening, leading to a variety of degradation products.
Potential photochemical degradation products could include quinone-imines, hydroxylated derivatives, and eventually, smaller aliphatic acids and carbon dioxide through ring cleavage. The rate and extent of degradation would be influenced by factors such as pH, the presence of photosensitizers, and the intensity of the light source.
Thermal Degradation:
Thermal degradation of compounds containing phenol (B47542) and amine functionalities typically involves dehydration, decarboxylation, and cleavage of C-N and C-O bonds at elevated temperatures. Studies on the thermal degradation of o-aminophenol show a one-step degradation process starting around 120°C. nih.gov For this compound, the initial stages of thermal degradation would likely involve the loss of water molecules from the hydroxyl groups. As the temperature increases, cleavage of the amine bridge could occur, leading to the formation of 2-aminophenol (B121084) and resorcinol. Further heating would result in the decomposition of these intermediates into smaller volatile compounds. The thermal stability of related resorcinol-furfural resins has been investigated, indicating that the resorcinol moiety contributes to the thermal properties of the polymer. nih.govacs.org
A hypothetical thermal degradation pathway could involve the initial formation of oligomeric structures through intermolecular condensation reactions, followed by fragmentation at higher temperatures. The final products would likely be a complex mixture of smaller aromatic and aliphatic compounds, along with a carbonaceous residue.
| Degradation Pathway | Key Intermediates | Potential Final Products | Influencing Factors |
| Photochemical | Phenoxyl radicals, Aminyl radicals, Quinone-imines | Hydroxylated derivatives, Aliphatic acids, CO2 | pH, Light intensity, Photosensitizers |
| Thermal | 2-Aminophenol, Resorcinol, Oligomers | Smaller volatile aromatics, Aliphatic compounds, Carbonaceous residue | Temperature, Heating rate, Atmosphere |
Enzyme-Catalyzed Biotransformations in Cell-Free or In Vitro Systems
The enzymatic transformation of this compound is anticipated to be primarily mediated by oxidoreductases, such as laccases and tyrosinases, which are known to act on phenolic and aminophenolic substrates. nih.govnih.govmdpi.com These enzymes catalyze the one-electron oxidation of the substrate, generating reactive radical species that can undergo non-enzymatic coupling reactions.
In vitro biotransformation studies on related aromatic amines and phenols have demonstrated that enzymes like laccase can catalyze the formation of a diverse range of products, from simple dimers to complex polymers. nih.govnih.gov The oxidation of o-aminophenols by tyrosinase has also been studied, indicating that the hydroxyl group plays a role in the catalytic mechanism. nih.gov
For this compound, enzyme-catalyzed oxidation would likely initiate at the aminophenol moiety, which is generally more susceptible to oxidation than the resorcinol ring. The resulting radical could then participate in several transformation pathways:
Dimerization and Oligomerization: The radicals can couple to form dimers and higher oligomers. The specific structures of these products would depend on the positions of radical coupling.
Intramolecular Cyclization: The radical could undergo intramolecular cyclization to form phenoxazine-like structures, which are common products of aminophenol oxidation. nih.gov
Cross-linking: In the presence of other molecules, the radical could participate in cross-linking reactions.
The biotransformation of this compound in a cell-free system containing laccase could be hypothesized to yield a mixture of products. The initial oxidation would likely form a phenoxyl radical, which could then lead to the formation of various oligomeric structures.
| Enzyme Class | Proposed Transformation | Potential Products |
| Laccase | One-electron oxidation of the aminophenol moiety | Dimers, Oligomers, Phenoxazine (B87303) derivatives |
| Tyrosinase | Hydroxylation and subsequent oxidation | Quinone derivatives, Polymerized products |
| Peroxidase | Oxidation in the presence of hydrogen peroxide | Oxidized dimers and polymers |
It is important to note that while some aromatic amines can be metabolized by hepatic cytochrome P450 enzymes, studies on several hair dye ingredients with similar structures showed limited oxidative metabolism in human liver microsomes. researchgate.net This suggests that for this compound, enzymatic degradation by microbial or fungal oxidoreductases might be a more significant transformation pathway than metabolism by human enzymes.
Absence of Specific In Vitro Data for this compound
Comprehensive searches for scientific literature detailing the specific biological activities of the chemical compound this compound in in vitro systems have yielded no direct research findings. Despite extensive queries targeting its antioxidant and radical scavenging mechanisms, enzyme inhibition or activation, and receptor binding interactions, no studies dedicated to this particular molecule were identified in the public domain.
The investigation sought to uncover data related to the following areas:
Antioxidant and Radical Scavenging Mechanisms: Specific metrics on the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and the modulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).
Enzyme Inhibition and Activation: Determination of inhibition constants (IC50, Ki) and kinetic parameters for interactions with enzymes like kinases, phosphatases, proteases, and esterases, as well as details on allosteric modulation and active site binding.
Receptor Binding Assays: In vitro data on the compound's ligand-target interactions and receptor binding affinities.
The search results did retrieve studies on structurally related phenolic compounds, including various hydroxyphenyl and benzenediol derivatives. This body of research confirms that such compounds often exhibit biological activities, including antioxidant and enzyme-inhibiting properties. nih.govedx.orgnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netbas.bg However, these findings are not directly applicable to this compound, and no specific experimental data for this exact compound could be located.
Therefore, it is not possible to provide a detailed article on the mechanistic investigations of this compound's biological activities in in vitro systems as per the requested outline. The scientific community has not, to date, published research that would allow for a scientifically accurate and informative discussion on this specific molecule's in vitro bioactivities.
Mechanistic Investigations of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol S Biological Activities in in Vitro Systems
Receptor Binding Assays and Ligand-Target Interactions (In Vitro)
G-Protein Coupled Receptors (GPCRs)
There is no available information in the scientific literature regarding the interaction or modulation of G-Protein Coupled Receptors (GPCRs) by 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol.
Nuclear Receptors and Ion Channels
No studies were found that investigated the effects of this compound on nuclear receptors or ion channels.
Effects on Gene Expression and Protein Synthesis (In Vitro Models)
There is a lack of research on the effects of this compound on gene expression and protein synthesis.
Transcriptomic Profiling (e.g., RNA-Seq, Microarray)
No transcriptomic profiling studies, such as RNA-Seq or microarray analyses, have been published that detail the effects of this compound on global gene expression in cell-based assays.
Proteomic Analysis (e.g., Mass Spectrometry-Based Proteomics)
There are no proteomic studies available that have analyzed changes in the proteome of cells treated with this compound.
Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)
No in vitro studies have been identified that investigate the antiproliferative or apoptotic mechanisms of this compound in any cancer cell lines. Therefore, no data tables on its potential anticancer effects can be provided.
Cell Cycle Arrest Induction and Checkpoint Modulation
No published data were found regarding the ability of this compound to induce cell cycle arrest or modulate cell cycle checkpoints in in vitro systems.
Intrinsic and Extrinsic Apoptotic Pathway Activation
There is no available research on whether this compound can activate intrinsic or extrinsic apoptotic pathways in any cell line.
Anti-inflammatory Mechanisms in Cell-Based Models (In Vitro)
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
No data are available concerning the inhibitory effects of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models.
Modulation of Inflammatory Enzyme Activity (e.g., COX-2, iNOS)
There is no published research on the modulation of inflammatory enzyme activity, such as that of COX-2 or iNOS, by this compound.
Structure Activity Relationship Sar Studies for 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol and Its Analogs
Systematic Modification of the Benzene-1,3-diol Moiety and Impact on Activity
The benzene-1,3-diol, or resorcinol (B1680541), moiety is a key structural feature of the title compound, offering multiple sites for modification that can significantly alter its biological activity. The two hydroxyl groups are critical for interaction with biological targets, often acting as hydrogen bond donors or acceptors.
Research on related structures underscores the significance of the resorcinol motif. For instance, studies on tyrosinase inhibitors have shown that a 4-substituted resorcinol moiety is crucial for potent inhibitory activity. nih.gov This suggests that the 1,3-diol arrangement on the benzene (B151609) ring in 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol is likely a primary determinant of its interaction with target proteins, potentially through chelation of metal ions in an enzyme's active site or by forming specific hydrogen bonds with key amino acid residues. nih.gov
Modifications to this ring can be explored in several ways:
Hydroxyl Group Alteration: Replacing one or both hydroxyl groups with methoxy (B1213986) (O-methylation) or other ether groups would test the importance of their hydrogen-bonding donor capability. Such a change would increase lipophilicity, which could affect cell permeability and metabolic stability. Shifting the hydroxyl groups to other positions (e.g., creating a catechol or hydroquinone (B1673460) analog) would alter the geometry of potential interactions and likely have a profound impact on activity.
Ring Replacement: In some cases, replacing the entire benzene ring with other cyclic systems, such as naphthalene (B1677914) or heterocyclic rings (e.g., pyridine (B92270), thiazole), can lead to improved potency or selectivity. researchgate.net For example, replacing a benzene core with a naphthalene core has been shown to enhance hydrophobic interactions in some inhibitors.
The following table summarizes hypothetical SAR trends for modifications on the benzene-1,3-diol moiety based on general principles and findings from related compounds.
| Modification on Benzene-1,3-diol Moiety | Rationale | Predicted Impact on Activity |
| Removal of one -OH group | Reduces hydrogen bonding capability. | Likely decrease |
| O-methylation of one or both -OH groups | Eliminates H-bond donor ability, increases lipophilicity. | Variable; may decrease affinity but improve pharmacokinetics |
| Isomeric rearrangement (e.g., to catechol) | Alters the geometry of H-bonding and chelation. | Significant change; potentially a decrease or switch in target selectivity |
| Introduction of a C5-alkyl group | Increases lipophilicity and steric bulk. | Potentially increase or decrease depending on target pocket size |
| Introduction of a C5-halogen | Electron-withdrawing effect, potential for halogen bonding. | Variable; could enhance binding affinity |
Systematic Modification of the 2-Hydroxyphenyl Moiety and Impact on Activity
The 2-hydroxyphenyl moiety provides another critical point for interaction and modification. The hydroxyl group at the ortho position relative to the amino linker can form a crucial intramolecular hydrogen bond with the linker's nitrogen, which helps to lock the conformation of the molecule. This pre-organization can be favorable for binding to a specific biological target.
SAR studies on analogous diarylamine series have consistently shown that substituents on the aryl rings have a dramatic influence on biological activity. frontiersin.org
Key modifications to explore on the 2-hydroxyphenyl ring include:
Position of the Hydroxyl Group: Moving the hydroxyl group from the ortho to the meta or para position would disrupt the potential for intramolecular hydrogen bonding, leading to greater conformational flexibility. This would likely have a significant, and often detrimental, effect on activity if a specific planar conformation is required for binding.
Substitution on the Ring: Introducing additional substituents can fine-tune the electronic and steric properties. In studies of similar compounds, adding electron-withdrawing groups like trifluoromethyl at the meta position has led to significant cytotoxic activities. frontiersin.org Conversely, bulky substituents may be disfavored if the binding pocket is sterically constrained.
Bioisosteric Replacement: The hydroxyl group could be replaced by other groups that can act as hydrogen bond donors or acceptors, such as -NH₂, -SH, or -COOH. The phenyl ring itself could be substituted with a heterocycle like pyridine to introduce basic centers and alter solubility and interaction profiles.
The table below outlines potential SAR trends for this moiety.
| Modification on 2-Hydroxyphenyl Moiety | Rationale | Predicted Impact on Activity |
| Relocation of -OH to C'4 | Prevents intramolecular H-bond with the linker, increasing flexibility. | Likely decrease if a planar conformation is required |
| Introduction of C'5-F, -Cl | Adds an electron-withdrawing group, potential for new interactions. | Potentially increase |
| Introduction of C'3-CF₃ | Strong electron-withdrawing group, increases lipophilicity. | Potentially increase, as seen in similar diarylamine series frontiersin.org |
| Replacement of -OH with -NH₂ | Alters H-bonding character and basicity. | Variable; depends on target's preference |
| Replacement of phenyl ring with pyridine | Introduces a nitrogen atom, affecting polarity and H-bonding. | Significant change in properties and potentially activity |
Role of the Amino Linker in Modulating Biological Activity and Selectivity
Modifying this linker can have profound effects:
N-Substitution: Replacing the hydrogen on the nitrogen with an alkyl group (e.g., N-methyl) would remove its hydrogen bond-donating capacity and add steric bulk. In some diarylamine series, N-methylation has been shown to be critical for activity, while in others it is detrimental. frontiersin.org
Linker Replacement: The amine could be replaced with an amide (-NHCO-), ether (-O-), or methylene (B1212753) (-CH₂-) linker. Each change would drastically alter the molecule's geometry, flexibility, and hydrogen bonding potential. For instance, an amide linker would introduce a hydrogen bond acceptor (the carbonyl oxygen) and enforce a more rigid, planar conformation.
Linker Length and Composition: In other molecular classes, altering linker length and composition has been shown to be a powerful strategy to avoid modification by metabolizing enzymes or to enhance selectivity. mdpi.com While the direct diarylamine linkage is short, introducing spacers (e.g., -NH-CH₂-) could be explored to probe for additional binding pockets.
| Modification of the Amino Linker | Rationale | Predicted Impact on Activity and Selectivity |
| N-methylation | Removes H-bond donor, adds steric bulk, increases lipophilicity. | Highly variable; could increase or decrease activity depending on the target. frontiersin.org |
| N-acetylation | Adds H-bond acceptor, increases steric bulk, reduces basicity. | Likely significant change in activity and target profile. |
| Replacement with an ether (-O-) linker | Removes H-bond donor, alters bond angle and flexibility. | Significant change in conformational preference and activity. |
| Replacement with an amide (-NHCO-) linker | Introduces rigidity and an H-bond acceptor. | Drastic change in 3D shape, likely altering activity. |
Influence of Stereochemistry and Conformational Flexibility on Biological Effects
Stereochemistry, the three-dimensional arrangement of atoms, is critical to biological activity, as molecular recognition by proteins is highly specific. longdom.orglibretexts.org For a flexible molecule like this compound, the accessible conformations are key to its function.
The rotation around the C-N single bonds of the amino linker allows the two aromatic rings to adopt various dihedral angles relative to each other. However, this flexibility is constrained. The presence of the ortho-hydroxyl group on the 2-hydroxyphenyl ring can lead to an intramolecular hydrogen bond with the amino linker, which would favor a more planar conformation. This specific conformation might be the "bioactive conformation" required for binding to a receptor or enzyme active site.
Introducing chiral centers, for instance by adding a substituted alkyl chain to the amino nitrogen or to one of the rings, would result in enantiomers. These non-superimposable mirror-image molecules often have vastly different biological activities because biological targets are themselves chiral. longdom.org One enantiomer may fit perfectly into a binding site, while the other fits poorly or not at all.
The conformational analysis of the molecule is therefore crucial. quimicaorganica.org The most stable, low-energy conformations are the most likely to exist in solution and be available for binding. quimicaorganica.org Any structural modification, such as moving the hydroxyl group from the ortho position or adding bulky substituents near the amino linker, will alter the conformational landscape and, consequently, the biological activity.
Computational SAR Approaches (e.g., CoMFA, CoMSIA, pharmacophore modeling)
Computational chemistry offers powerful tools to rationalize and predict SAR, guiding the design of more potent and selective analogs. eurekaselect.com
Pharmacophore Modeling: A pharmacophore model identifies the essential 3D arrangement of chemical features required for biological activity. dovepress.com For this compound, a pharmacophore model would likely consist of features such as:
Two hydrogen bond donors (from the resorcinol -OH groups).
One hydrogen bond donor/acceptor (from the 2-hydroxyphenyl -OH).
One hydrogen bond donor (from the amino linker).
Two aromatic rings. This model can then be used to screen large databases for new compounds with different chemical scaffolds that match the required 3D features. dovepress.comnih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are used to derive correlations between the biological activity of a set of aligned molecules and their 3D properties. slideshare.netddg-pharmfac.net
CoMFA calculates steric and electrostatic fields around the molecules. nih.gov The resulting contour maps highlight regions where bulky groups (steric field) or positive/negative charges (electrostatic field) are favorable or unfavorable for activity. nih.gov
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which often provides a more detailed and interpretable model. mdpi.comddg-pharmfac.net For a series of analogs of the title compound, CoMSIA could reveal, for example, that a hydrophobic substituent is favored at the C5 position of the resorcinol ring, while a hydrogen bond acceptor is disfavored near the amino linker. These insights provide a direct roadmap for designing new, potentially more active molecules. nih.gov
These computational models, once validated, can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources in the drug discovery process. nih.govrsc.org
Advanced Analytical Methodologies for Detection and Quantification of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and it is indispensable for the selective and quantitative determination of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol, particularly in matrices like cosmetic formulations. The choice of chromatographic technique depends on the analyte's properties and the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like aminophenols and resorcinol (B1680541) derivatives. oup.comnih.gov Method development for this compound would focus on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A typical HPLC method would employ a C18 or a mixed-mode stationary phase. Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer unique selectivity for polar and ionizable compounds like aminophenols. nih.govsielc.com The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure adequate separation from other components. nih.govmfd.org.mk Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. sielc.com For instance, 4-aminophenol (B1666318) has a UV absorbance maximum around 275 nm. sielc.com
Validation of the HPLC method is crucial to ensure its reliability, and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mfd.org.mk
Table 1: Illustrative HPLC Parameters for Analysis of Structural Analogs
| Parameter | Setting for Aminophenol Analysis | Setting for Resorcinol Analysis |
|---|---|---|
| Column | Mixed-mode SCX/C18 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govmfd.org.mk | C18 (e.g., 250 cm x 4 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 4.85):Methanol (85:15, v/v) nih.gov | Phosphate buffer (pH 2.8):Acetonitrile |
| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min |
| Detection | UV at 285 nm nih.gov | UV at 280 nm |
| Linearity Range | N/A | 10.28 - 71.96 µg/mL |
| LOD/LOQ | N/A | LOD: 0.63 µg/mL, LOQ: 1.92 µg/mL |
This table presents data from published methods for structural analogs and serves as a guide for developing a method for this compound.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. These advantages are particularly beneficial for analyzing complex cosmetic products containing numerous ingredients. A UPLC method for this compound would follow similar principles to HPLC but with adapted parameters to leverage the technology's capabilities.
The higher pressures in UPLC systems necessitate specialized instrumentation. The method would likely use a short column (e.g., 50-100 mm) and a faster flow rate, enabling run times of just a few minutes while still achieving excellent separation of the target analyte from other dye precursors and couplers.
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, with its multiple polar hydroxyl and amino groups, is non-volatile and thermally unstable. Therefore, direct analysis by GC is not feasible.
To make it amenable to GC analysis, a derivatization step is required. Silylation is the most common derivatization method for compounds containing active hydrogens (in -OH and -NH2 groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the analyte, allowing it to be analyzed by GC. The resulting derivative can then be separated on a non-polar capillary column and detected by a Flame Ionization Detector (FID) or, for greater specificity, a mass spectrometer (MS). cdc.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Identification and Quantification in Complex Matrices
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are the gold standard for trace-level quantification and unambiguous identification in complex samples such as hair dye formulations. oup.combohrium.comeuropa.eu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing this compound. After separation by LC, the analyte enters the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that usually produces a protonated molecule [M+H]+, which is then selected and fragmented to produce characteristic product ions. By monitoring specific transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. oup.comnih.gov This is crucial for identifying reaction products in oxidative hair dye mixtures. bohrium.comeuropa.eu
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the silylated derivative of the target compound. It offers high chromatographic resolution and provides detailed structural information from the mass spectrum of the derivatized analyte, aiding in its positive identification.
Table 2: Exemplary Mass Spectrometry Parameters for Hair Dye Component Analysis
| Technique | Ionization Mode | Detection Mode | Application Notes |
|---|---|---|---|
| LC-MS/MS | Electrospray (ESI), Positive/Negative Switching | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for detecting dye precursors (aminophenols, phenylenediamines) and couplers (resorcinol) in product formulations and biological samples. oup.comnih.gov |
| GC-MS | Electron Impact (EI) | Total Ion Current (TIC) / Selected Ion Monitoring (SIM) | Suitable for the silylated derivative of the analyte; provides structural confirmation through fragmentation patterns. |
This table summarizes typical MS parameters used for the analysis of compounds structurally related to this compound.
Spectroscopic Quantification Methods (UV-Vis, Fluorescence, Chemiluminescence)
Spectroscopic methods offer rapid and often non-destructive ways to quantify chemical compounds.
UV-Visible (UV-Vis) Spectrophotometry is a simple and cost-effective method for quantification. Phenolic and aminophenolic compounds exhibit characteristic UV absorption spectra. For example, 4-aminophenol shows an absorption maximum that can be used for its quantification. A spectrophotometric method could be developed for this compound by identifying its wavelength of maximum absorbance (λmax) in a suitable solvent. However, this method lacks specificity and is prone to interference from other UV-absorbing compounds in the sample matrix. Therefore, it is most effective for analyzing relatively pure samples or as a detection method following chromatographic separation (e.g., HPLC-UV).
Fluorescence Spectroscopy is significantly more sensitive and selective than UV-Vis absorption spectroscopy. Many phenolic compounds are naturally fluorescent or can be derivatized to produce fluorescent products. The method involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. For instance, methods have been developed for the fluorescence detection of phenolic compounds with detection limits in the ng/mL range. bohrium.com The fluorescence properties of this compound would need to be investigated, but it is plausible that its phenolic moieties would confer some degree of native fluorescence, which could be exploited for direct measurement or as a highly sensitive detection mode in HPLC.
Chemiluminescence is another highly sensitive detection method. It involves a chemical reaction that produces light, and the intensity of this light is proportional to the analyte's concentration. While specific chemiluminescence reactions for this compound are not documented, methods for other phenols exist and could potentially be adapted.
Electrochemical Detection and Sensing Strategies
Electrochemical methods are based on measuring the current or potential changes resulting from the oxidation or reduction of an analyte at an electrode surface. These techniques are known for their high sensitivity, rapid response, and cost-effectiveness.
The phenolic and aminophenol groups in this compound are electrochemically active, meaning they can be easily oxidized. This property can be harnessed for its detection. Cyclic Voltammetry (CV) can be used to study the electrochemical behavior of the compound and identify its oxidation potential. For quantification, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Amperometry would be employed. mdpi.com
To enhance sensitivity and selectivity, chemically modified electrodes are often developed. For instance, electrodes modified with carbon nanotubes, nanoparticles, or polymers have been successfully used to create sensors for resorcinol and aminophenols. mdpi.comnih.gov These modifications can increase the electrode's surface area and catalyze the electrochemical reaction, leading to lower detection limits. An electrochemical sensor for this compound could be developed by modifying a glassy carbon or screen-printed electrode with a material that has a high affinity for the analyte, allowing for its sensitive and selective measurement even in complex samples. mdpi.comnih.gov
Table 3: Comparison of Electrochemical Techniques for Phenolic Compound Analysis
| Technique | Principle | Typical Application |
|---|---|---|
| Cyclic Voltammetry (CV) | Measures current response to a triangular potential sweep. | Characterization of electrochemical behavior (e.g., oxidation/reduction potentials). |
| Differential Pulse Voltammetry (DPV) | Superimposes potential pulses on a linear sweep, enhancing sensitivity. | Quantitative trace analysis of electroactive species like resorcinol and aminophenols. mdpi.com |
| Amperometry | Measures current at a constant potential. | Highly sensitive detection, often used with chromatographic systems (HPLC-ED). |
This table outlines electrochemical techniques applicable to the analysis of structural analogs of the target compound.
Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric methods are a class of electroanalytical techniques that measure the current resulting from the application of a varying potential to an electrode. wikipedia.org These methods are highly effective for the analysis of electroactive species like this compound, as the phenolic and aminic moieties can be readily oxidized.
Cyclic Voltammetry (CV) is a fundamental voltammetric technique used to investigate the electrochemical behavior of a substance. It involves scanning the potential of an electrode in both forward and reverse directions while monitoring the resulting current. For a compound like this compound, CV can provide valuable information about its oxidation and reduction potentials, the reversibility of the electrochemical reactions, and the kinetics of electron transfer. In studies of related compounds like aminophenols and dihydroxybenzenes, CV is often the first step in characterizing their electrochemical properties at various electrode surfaces. nih.govnih.govustc.edu.cn The pH of the supporting electrolyte is a critical parameter, as it influences the protonation state of the hydroxyl and amino groups, thereby affecting the peak potentials. nih.gov
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis at low concentrations. DPV works by superimposing small pulses of a constant amplitude onto a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background capacitive current, resulting in well-defined peaks with heights proportional to the analyte concentration. DPV has been successfully applied to the simultaneous determination of dihydroxybenzene isomers like hydroquinone (B1673460), catechol, and resorcinol, demonstrating its high sensitivity and selectivity. nih.govmdpi.com For instance, in the analysis of dihydroxybenzene isomers, DPV can achieve detection limits in the micromolar (µM) range. nih.govrsc.org
The following table summarizes typical performance characteristics of DPV for the analysis of related phenolic and aminophenolic compounds, which can be considered indicative of the potential performance for this compound analysis.
| Analyte (Analogue) | Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Hydroquinone | GCE/ErGO-cMWCNT/AuNPs | 1.2 - 170 | 0.39 | nih.gov |
| Catechol | GCE/ErGO-cMWCNT/AuNPs | 1.2 - 170 | 0.54 | nih.gov |
| Resorcinol | GCE/ErGO-cMWCNT/AuNPs | 2.4 - 400 | 0.61 | nih.gov |
| 4-Aminophenol | LIC/MWCNT-PANI | 0.1 - 55 | 0.006 | nih.gov |
This table presents data for analogous compounds to illustrate the potential performance of the technique.
Development of Electrochemical Sensors and Biosensors
To enhance the sensitivity and selectivity of voltammetric measurements, the working electrode is often modified with various nanomaterials or biological recognition elements, leading to the development of electrochemical sensors and biosensors.
Electrochemical Sensors: These sensors utilize chemically modified electrodes (CMEs) to improve the electrocatalytic activity towards the analyte of interest, lower the overpotential for its oxidation or reduction, and prevent electrode fouling. For phenolic and aminophenolic compounds, common modifiers include carbon-based nanomaterials like graphene and carbon nanotubes (CNTs), as well as metallic nanoparticles. nih.gov For example, a glassy carbon electrode (GCE) modified with electrochemically reduced graphene oxide (ErGO), carboxylated multi-walled carbon nanotubes (cMWCNT), and gold nanoparticles (AuNPs) has been shown to effectively detect dihydroxybenzene isomers simultaneously. nih.govmdpi.com The synergistic effect of these materials provides a large surface area and excellent catalytic sites for the electrochemical reaction. nih.gov Similarly, flexible sensors based on laser-induced graphene modified with a multi-walled carbon nanotube-polyaniline composite have demonstrated high sensitivity for 4-aminophenol. nih.gov
Biosensors: While less common for this specific class of compounds unless a specific biological interaction is being studied, biosensors incorporate a biological component (e.g., an enzyme) to achieve high selectivity. For phenolic compounds, enzymes like tyrosinase or laccase can be immobilized on the electrode surface. These enzymes catalyze the oxidation of phenols, and the resulting current can be measured. This approach offers high specificity but can be limited by the stability and cost of the enzyme.
The table below shows examples of modified electrodes used for the detection of related compounds, highlighting the improvements in analytical performance.
| Sensor Type | Analyte (Analogue) | Detection Limit | Reference |
| GCE/ErGO-cMWCNT/AuNPs | Hydroquinone, Catechol, Resorcinol | 0.39 µM, 0.54 µM, 0.61 µM | nih.govmdpi.com |
| Poly(1,5-diaminonaphthalene)/GCE | Hydroquinone, Catechol, Resorcinol | 0.034 µM, 0.059 µM, 0.14 µM | nih.govrsc.org |
| Bamboo Activated Carbon/GCE | Hydroquinone, Catechol | 0.2 µM | rsc.org |
This table presents data for analogous compounds to illustrate the potential performance of different sensor types.
Advanced Sample Preparation Techniques for Various Research Matrices
The analysis of this compound in complex research matrices such as biological fluids or environmental samples often requires a preliminary sample preparation step to remove interferences and pre-concentrate the analyte. rsc.org The polar nature of this compound, due to its multiple hydroxyl and amino groups, influences the choice of the most appropriate extraction technique. nih.govresearchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used technique for the purification and concentration of analytes from liquid samples. acs.org It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For polar phenolic compounds, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly employed. nih.govgilsoncn.com The sample is loaded onto the conditioned SPE cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a suitable organic solvent. acs.org The efficiency of SPE can be influenced by the choice of sorbent, the pH of the sample, and the composition of the elution solvent. For very polar compounds, copolymeric sorbents may offer better retention and recovery compared to traditional C18 materials. acs.orgacs.org
Liquid-Liquid Extraction (LLE): LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com The choice of the organic solvent is crucial and depends on the polarity of the target analyte. For aminophenol derivatives, various solvents have been utilized. googleapis.comgoogle.com Adjusting the pH of the aqueous phase can significantly impact the extraction efficiency by converting the analyte into a more or less polar form. For instance, by adjusting the pH, the phenolic hydroxyl groups can be deprotonated to form phenoxides, or the amino group can be protonated, altering the compound's solubility in the organic phase.
Microextraction Techniques: To address the demand for greener and more miniaturized analytical methods, various microextraction techniques have been developed. These methods use significantly smaller volumes of solvents and sample.
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions onto the fiber, which is then transferred to the injection port of a gas chromatograph or an HPLC system for analysis. For polar analytes, derivatization may be necessary to improve their volatility and affinity for the fiber coating. acs.org
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com After centrifugation, the sedimented phase is collected for analysis. This method has been applied to the extraction of polycyclic aromatic hydrocarbons from water samples. mdpi.com
Ultrasound-Assisted Liquid-Liquid Microextraction (ULLME): The application of ultrasound can enhance the efficiency of LLE by facilitating the emulsification of the extraction solvent in the sample, thereby increasing the contact area and accelerating mass transfer. This method has been used for the preconcentration of various analytes, including selenium from food and water samples. nih.gov
The selection of the most suitable sample preparation technique depends on the nature of the research matrix, the concentration of the analyte, and the subsequent analytical method to be used.
Potential Research Applications and Emerging Areas for 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol Non Clinical
Development as Chemical Probes for Biological Systems and Target Validation
The development of chemical probes is a critical area of chemical biology, enabling the study and validation of biological targets. Compounds containing a 4-hydroxyphenyl group are considered promising pharmacophores for developing new therapeutic agents. mdpi.com The phenolic hydroxyl groups in 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol could engage in hydrogen bonding interactions, which are crucial for binding to biological targets like proteins. mdpi.com
While direct studies of this compound as a chemical probe are not documented, its structure suggests potential. The aminophenol and resorcinol (B1680541) moieties could be recognized by specific enzymes or receptors. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their biological activities, highlighting the utility of the (hydroxyphenyl)amino scaffold. mdpi.com Future research could involve modifying the structure of this compound with reporter tags (e.g., fluorescent dyes or biotin) to create probes for identifying and validating novel protein targets. The inherent antioxidant potential of phenolic compounds could also be harnessed to probe cellular redox pathways.
Integration into Material Science or Polymer Chemistry (e.g., as antioxidant additives, monomer units)
The structure of this compound, featuring multiple hydroxyl groups and a secondary amine, makes it a candidate for applications in material science and polymer chemistry.
Antioxidant Additives: Phenolic compounds are well-known for their antioxidant properties, which are valuable for preventing the degradation of polymers. The hydroxyl groups on the phenyl rings can act as radical scavengers, neutralizing reactive oxygen species that can damage polymer chains. The 4-hydroxyphenyl scaffold, in particular, is associated with antioxidant activity. mdpi.com This suggests that this compound could be investigated as an additive to enhance the thermal and oxidative stability of various plastics and elastomers.
Monomer Units: The presence of reactive functional groups—two hydroxyls and one secondary amine—allows this compound to potentially act as a monomer in condensation polymerization. studymind.co.uk Condensation polymerization involves the reaction between two different functional groups, leading to the formation of a larger polymer and the elimination of a small molecule, such as water. chemhume.co.uk
For example:
Polyesters: The diol functionality could react with dicarboxylic acids or their derivatives to form polyesters. studymind.co.uklibretexts.org
Polyamides: The secondary amine could react with dicarboxylic acids to form polyamides, although the presence of the hydroxyl groups would add complexity to the polymerization process.
Polyurethanes: The hydroxyl groups could react with diisocyanates to form polyurethanes.
The resulting polymers would incorporate the rigid aromatic rings and polar functional groups of the monomer, which could impart specific properties such as high thermal stability, altered solubility, and adhesive characteristics. The synthesis of polymers like Terylene (a type of polyester) from monomers containing benzene (B151609) rings (benzene-1,4-dicarboxylic acid and ethane-1,2-diol) demonstrates the principle of using aromatic di-functional molecules to create robust materials. studymind.co.uklibretexts.orgdocbrown.info
Table 1: Potential Polymerization Reactions for this compound
| Polymer Type | Co-monomer Required | Resulting Linkage |
| Polyester | Dicarboxylic acid (e.g., terephthalic acid) | Ester |
| Polyamide | Dicarboxylic acid | Amide |
| Polyurethane | Diisocyanate | Urethane |
Applications in Analytical Chemistry (e.g., as a reagent for detection of other compounds, complexing agent)
In analytical chemistry, reagents that can selectively react with or bind to specific analytes are essential for detection and quantification. The phenolic hydroxyl groups and the aromatic amine structure of this compound suggest its potential utility in this field.
Reagent for Detection: Phenolic compounds can undergo color-forming reactions under specific conditions, such as oxidation or coupling with diazonium salts. This reactivity could be exploited to develop new colorimetric or spectrophotometric methods for detecting certain analytes. The aminophenol structure is known to be redox-active, which could form the basis of an electrochemical sensor.
Complexing Agent: The multiple hydroxyl groups and the nitrogen atom could act as coordination sites for metal ions. This chelating ability might allow this compound to be used as a complexing agent or a chromogenic reagent for the detection and quantification of specific metal ions in solution. The formation of a colored complex could be measured using UV-Vis spectroscopy.
Role in Understanding Natural Product Biosynthesis or Degradation Pathways (if relevant to its structure)
While this compound is not a commonly cited natural product, its structural components are found in various biological pathways. Studying its formation or degradation could provide insights into microbial metabolism or the environmental fate of related aromatic compounds.
For instance, the degradation of nitrobenzene (B124822) by certain bacteria, such as Pseudomonas pseudoalcaligenes, proceeds through the formation of 2-aminophenol (B121084), which then undergoes ring cleavage. nih.gov Understanding the subsequent enzymatic reactions that handle aminophenol-like structures is crucial for bioremediation research. Although this compound is more complex, its degradation could hypothetically involve similar enzymatic steps, such as dioxygenase-mediated ring opening. Investigating how microorganisms might metabolize this compound could reveal novel enzymatic pathways for the breakdown of substituted diphenylamines, a class of compounds used in various industrial applications.
Future Directions and Unanswered Questions in the Research of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol
Elucidation of Novel Biological Targets and Off-Targets in In Vitro Systems
A primary avenue for future research is the comprehensive identification of the biological targets of 4-((2-hydroxyphenyl)amino)benzene-1,3-diol. The resorcinol (B1680541) (1,3-diol) and phenol (B47542) substructures are known to interact with various biological macromolecules. For instance, many tyrosinase inhibitors feature these phenolic groups. mdpi.com Therefore, a crucial first step is to determine if this compound exhibits inhibitory activity against tyrosinase or other oxidoreductases.
Beyond targeted assays, broad-spectrum screening is essential for discovering novel activities and understanding potential off-target effects, which are a primary cause of drug development failure. creative-biolabs.com Chemical proteomics, which uses chemical probes or reactive molecules to label and identify protein interactions, is a powerful tool for unbiased target discovery. nih.govmdpi.comcreative-diagnostics.com Techniques like thermal proteome profiling (TPP) can reveal target engagement and identify off-targets by measuring ligand-induced changes in protein thermal stability across the entire proteome. nih.gov
Future research should employ a tiered screening approach, starting with broad panels and progressing to more specific assays to confirm and characterize interactions.
Table 1: Proposed In Vitro Screening Strategies
| Screening Method | Purpose | Potential Targets/Information Gained |
| Enzyme Inhibition Assays | Targeted screening based on structural motifs. | Tyrosinase, Cyclooxygenases (COX), Lipoxygenases (LOX), other oxidoreductases. |
| Receptor Binding Assays | Broad profiling against known receptors. reactionbiology.com | G-Protein Coupled Receptors (GPCRs), nuclear receptors, ion channels. |
| Chemical Proteomics | Unbiased discovery of protein interactions. nih.govcreative-diagnostics.commetwarebio.com | Novel enzyme targets, signaling proteins, structural proteins. |
| Thermal Proteome Profiling (TPP) | Identification of direct targets and off-targets in a cellular context. nih.gov | Confirmation of target engagement, off-target liability assessment. |
| Cell-Based Phenotypic Screening | Discovery of functional effects in a biological system. | Anti-proliferative, anti-inflammatory, antimicrobial, or antioxidant activity. |
This systematic profiling will be fundamental to elucidating the molecule's mechanism of action and assessing its therapeutic potential and safety profile.
Exploration of Undiscovered Chemical Transformations and Synthetic Pathways
The diarylamine core of this compound is a privileged structure in medicinal chemistry. nih.gov Future research should explore novel chemical transformations to both synthesize the core structure more efficiently and to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.
While traditional methods for diarylamine synthesis, such as the Buchwald-Hartwig and Ullmann couplings, are well-established, they often rely on precious metal catalysts. rsc.org Exploring transition-metal-free methods, such as the desulfinylative Smiles rearrangement, could provide milder and more accessible routes to sterically hindered diarylamines. nih.gov Other modern approaches include C-H activation and the use of hypervalent iodine reagents or nitrosonium ion-initiated C-N bond formation. acs.org
The multiple hydroxyl and amino groups on the molecule are ripe for derivatization. Future synthetic work could focus on:
Selective functionalization: Developing protocols for the selective alkylation, acylation, or arylation of the different hydroxyl and amine positions to fine-tune the molecule's properties.
Intramolecular cyclization: Investigating conditions to induce cyclization to form novel heterocyclic systems, such as phenoxazines.
Polymerization: Exploring oxidative or enzymatic polymerization to create novel materials with unique electronic or antioxidant properties.
These explorations will not only expand the chemical space around this core structure but also potentially uncover new compounds with enhanced or entirely different biological activities.
Advancements in Sustainable and Scalable Synthesis Methodologies
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. ispe.orgnih.govjddhs.compfizer.com A key future direction is the development of a sustainable and scalable synthesis for this compound.
Current synthetic methods for similar compounds often use hazardous solvents and reagents. jddhs.com Future research should focus on implementing greener alternatives. This includes replacing traditional organic solvents with water, bio-based solvents, or supercritical CO2, and substituting stoichiometric reagents with catalytic systems. jddhs.compharmaceutical-technology.com
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Synthesis Aspect | Conventional Approach | Potential Green/Sustainable Approach |
| Solvents | Chlorinated hydrocarbons, DMF, DMSO. | Water, ethanol, supercritical fluids. jddhs.com |
| Catalysts | Stoichiometric strong acids/bases, precious metals (Palladium, Platinum). | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts (Iron, Copper). ispe.orgpharmaceutical-technology.com |
| Process | Batch processing with multiple isolation/purification steps. | Continuous flow synthesis, one-pot reactions. ispe.org |
| Feedstocks | Petroleum-derived starting materials. | Renewable feedstocks derived from biomass. ispe.org |
| Energy | High-temperature reflux. | Microwave-assisted synthesis, ambient temperature reactions. jddhs.com |
Furthermore, adopting continuous flow synthesis could improve reaction control, reduce waste, and enhance scalability, making the process more efficient and economical for larger-scale production. ispe.org The use of artificial intelligence (AI) to predict and optimize reaction conditions can also accelerate the development of sustainable manufacturing processes. pharmaceutical-technology.com
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) in Mechanistic Studies
To gain a holistic understanding of the cellular response to this compound, future research must move beyond single-target analysis and embrace a systems biology approach. The integration of multiple "omics" datasets can bridge the gap between genotype and phenotype, providing a comprehensive view of the molecule's mechanism of action. frontlinegenomics.comnih.gov
By treating in vitro cell models with the compound and applying various omics technologies, researchers can map the resulting molecular changes:
Transcriptomics (RNA-Seq): Reveals changes in gene expression, identifying which cellular pathways are activated or suppressed. acs.orglongdom.orgnih.govlexogen.com This can point to the transcription factors and signaling cascades affected by the compound.
Proteomics: Provides a snapshot of the cellular proteins, including changes in their abundance and post-translational modifications (PTMs). nih.govmetwarebio.com This can validate transcriptomic findings and uncover regulatory mechanisms that are not apparent at the gene level.
Metabolomics: Measures the dynamic profile of small-molecule metabolites, offering a functional readout of the cell's physiological state. acs.orgnih.govrsc.orgazolifesciences.comnih.gov This is crucial for understanding how the compound perturbs metabolic pathways and for identifying potential biomarkers of its effect.
The true power of this approach lies in the integrative analysis of these data layers. nih.govnih.govfrontiersin.orgbiocompare.com Tools like Multi-Omics Factor Analysis (MOFA) can identify the principal sources of variation across datasets, revealing how genetic, proteomic, and metabolic changes are interconnected. frontlinegenomics.combiocompare.com This integrated view is critical for building robust mechanistic hypotheses and understanding the compound's full biological impact.
Development of Advanced Computational Models for Predictive Research
Computational modeling is an indispensable tool for accelerating drug discovery by reducing the cost and time associated with experimental work. intertek.compatsnap.com Future research on this compound and its analogs should heavily leverage predictive computational tools.
Table 3: Applications of Computational Modeling in Future Research
| Modeling Technique | Application | Predicted Outcomes |
| Molecular Docking | Predict binding modes and affinities to specific protein targets. mdpi.comufms.brufms.brnih.govresearchgate.net | Identification of key interacting residues, ranking of potential binders. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models linking chemical structure to biological activity. numberanalytics.comfiveable.mejocpr.comnih.govfrontiersin.org | Prediction of activity for new analogs, identification of key structural features for potency. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound. fiveable.me | Prediction of bioavailability, tissue distribution, and clearance rates. |
| Predictive Toxicology | Use (Q)SAR and metabolic modeling to forecast potential adverse effects. intertek.comfiveable.meacs.orginotiv.comazolifesciences.com | Mutagenicity, carcinogenicity, hepatotoxicity, and other potential liabilities. |
| Machine Learning / AI | Analyze large datasets from screening and omics to identify patterns and generate new hypotheses. acs.orgmdpi.com | Prediction of novel targets, repurposing opportunities, and optimization of chemical structures. |
Initially, molecular docking can be used to screen the compound against libraries of protein structures to prioritize experimental testing. mdpi.comufms.br As experimental data becomes available from synthesizing and testing a library of derivatives, robust QSAR models can be built. numberanalytics.comjocpr.com These models can then guide the rational design of new molecules with improved potency and selectivity. patsnap.com Furthermore, advanced computational toxicology models can predict potential safety issues early in development, helping to de-risk the progression of promising candidates. intertek.comnih.gov
Q & A
Q. What are the established synthetic routes for 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol, and how can researchers optimize reaction yields under varying catalytic conditions?
Methodological Answer: Synthesis typically involves coupling 2-aminophenol with 1,3-dihydroxybenzene derivatives under acidic or basic catalysis. To optimize yields:
- Catalyst Screening : Test Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., AlCl₃) under controlled pH (3.0–7.0) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (ethanol, water) at 60–100°C .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water mixtures .
Q. How should researchers design experiments to assess the stability of this compound under different environmental conditions (pH, temperature, light exposure)?
Methodological Answer: Adopt a factorial design (e.g., 2³ design) to evaluate interactions between variables :
- Variables : pH (3, 7, 11), temperature (25°C, 40°C, 60°C), and UV light exposure (0–72 hours).
- Metrics : Monitor degradation via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6, 65:35 ratio) .
- Statistical Analysis : Use ANOVA to identify significant degradation pathways and shelf-life predictions .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity using a C18 column with UV detection at 254 nm; confirm molecular ion peaks via ESI-MS in positive/negative modes .
- NMR : Assign phenolic -OH (δ 9.2–10.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) in DMSO-d₆ .
- FTIR : Identify O-H stretches (3200–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathways of this compound in redox reactions or photochemical applications?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to monitor transient intermediates (e.g., quinone formation) under varying O₂ concentrations .
- DFT Calculations : Model electron transfer pathways using Gaussian09 with B3LYP/6-31G(d) basis sets to predict reactive sites .
- Isotopic Labeling : Track oxygen incorporation via ¹⁸O-labeled H₂O in photolysis experiments .
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in complex chemical systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with SPC/E water models .
- COMSOL Multiphysics : Couple reaction kinetics with heat/mass transfer in reactor simulations .
- QSAR Modeling : Corate substituent effects on antioxidant activity using descriptors like HOMO-LUMO gaps and LogP .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
Methodological Answer:
- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess H-bonding effects .
- Standardized Protocols : Adopt IUPAC guidelines for pH adjustment in UV-Vis studies to minimize solvatochromic shifts .
- Collaborative Interlaboratory Studies : Share raw data via platforms like PubChem to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
